molecular formula C18H21NO5 B4962836 N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No.: B4962836
M. Wt: 331.4 g/mol
InChI Key: FMYFUVPBTSVSMR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide is an organic compound that belongs to the class of amides This compound features a complex structure with multiple methoxy groups and a phenoxy group attached to a propanamide backbone

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-12(24-14-7-5-13(21-2)6-8-14)18(20)19-16-10-9-15(22-3)11-17(16)23-4/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYFUVPBTSVSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)OC)OC)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-methoxyphenol.

    Formation of Intermediate: The 2,4-dimethoxyaniline is reacted with an appropriate acylating agent to form an intermediate amide.

    Coupling Reaction: The intermediate amide is then coupled with 4-methoxyphenol under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to maintain optimal reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide would depend on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactions: The methoxy and phenoxy groups can influence the reactivity and stability of the compound in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-(4-hydroxyphenoxy)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(2,4-dimethoxyphenyl)-2-(4-ethoxyphenoxy)propanamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide is unique due to its specific arrangement of methoxy and phenoxy groups, which can influence its chemical reactivity and potential applications. The presence of multiple methoxy groups can enhance its solubility and interaction with biological targets.

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